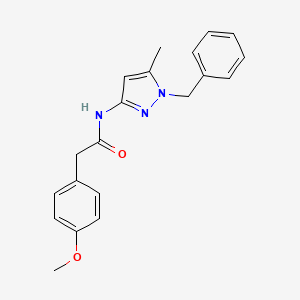![molecular formula C11H22Cl2O2S B11055127 1-[(2,3-Dichloropropyl)sulfonyl]octane](/img/structure/B11055127.png)
1-[(2,3-Dichloropropyl)sulfonyl]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3-Dichloropropyl)sulfonyl]octane is an organic compound characterized by the presence of a sulfonyl group attached to an octane chain, with two chlorine atoms on the propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3-Dichloropropyl)sulfonyl]octane typically involves the reaction of octane with 2,3-dichloropropyl sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,3-Dichloropropyl)sulfonyl]octane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the propyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The compound can be reduced to form sulfides or thiols under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or ether.
Major Products Formed:
Substitution Reactions: Products include alcohols, amines, and thiols.
Oxidation Reactions: Products include sulfonic acids and sulfonates.
Reduction Reactions: Products include sulfides and thiols.
Scientific Research Applications
1-[(2,3-Dichloropropyl)sulfonyl]octane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Industrial Chemistry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dichloropropyl)sulfonyl]octane involves its interaction with nucleophiles and electrophiles. The sulfonyl group acts as an electron-withdrawing group, making the adjacent carbon atoms more susceptible to nucleophilic attack. The chlorine atoms on the propyl group can be displaced by nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is influenced by the electronic and steric effects of the sulfonyl and chlorine groups.
Comparison with Similar Compounds
- 1-[(2,3-Dichloropropyl)sulfonyl]hexane
- 1-[(2,3-Dichloropropyl)sulfonyl]butane
- 1-[(2,3-Dichloropropyl)sulfonyl]pentane
Comparison: 1-[(2,3-Dichloropropyl)sulfonyl]octane is unique due to its longer carbon chain, which can influence its physical properties such as solubility and boiling point. The presence of the sulfonyl group and chlorine atoms imparts specific reactivity patterns that can be exploited in various chemical transformations. Compared to shorter-chain analogs, this compound may exhibit different steric and electronic effects, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C11H22Cl2O2S |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
1-(2,3-dichloropropylsulfonyl)octane |
InChI |
InChI=1S/C11H22Cl2O2S/c1-2-3-4-5-6-7-8-16(14,15)10-11(13)9-12/h11H,2-10H2,1H3 |
InChI Key |
CEMBFVMEGOSKQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CC(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-(3,5-dichloro-2-hydroxyphenyl)ethenyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11055055.png)
![Methyl 2-[4-(4,7-dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate](/img/structure/B11055063.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11055070.png)
![Ethyl 4-{[(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)carbonothioyl]amino}benzoate](/img/structure/B11055083.png)
![3-Amino-9-ethyl-8-hydroxy-8-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile](/img/structure/B11055103.png)
![6,7-Dimethoxy-1'-methyl-3,4-dihydrospiro[isochromene-1,4'-piperidine]](/img/structure/B11055106.png)

![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5-ol](/img/structure/B11055111.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]acetamide](/img/structure/B11055116.png)
![2-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11055119.png)

![(4-chlorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone](/img/structure/B11055130.png)
![3-hexopyranosyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11055132.png)
